Cas no 2171269-09-1 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid)

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid
- EN300-1486880
- 2171269-09-1
- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid
-
- Inchi: 1S/C24H28N2O5/c1-4-9-21(22(27)26(3)15(2)23(28)29)25-24(30)31-14-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,15,20-21H,4,9,14H2,1-3H3,(H,25,30)(H,28,29)/t15-,21-/m0/s1
- InChI Key: PUSIOZWFEBAAMU-BTYIYWSLSA-N
- SMILES: O(C(N[C@H](C(N(C)[C@H](C(=O)O)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 424.19982200g/mol
- Monoisotopic Mass: 424.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 95.9Ų
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486880-100mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1486880-250mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1486880-0.25g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1486880-1000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1486880-5000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1486880-500mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1486880-10000mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1486880-1.0g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1486880-2500mg |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1486880-2.5g |
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]propanoic acid |
2171269-09-1 | 2.5g |
$6602.0 | 2023-06-06 |
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid Related Literature
-
Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid
Introduction to (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic Acid (CAS No. 2171269-09-1)
The compound (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid, identified by its CAS number 2171269-09-1, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This intricate molecule, characterized by its chiral center and complex functional groups, has garnered considerable attention for its potential applications in drug development and therapeutic interventions.
At the core of this compound's structure lies a meticulously designed molecular framework that combines stereochemical precision with pharmacophoric elements essential for biological activity. The presence of a (2S) configuration at the chiral center ensures optimal binding interactions with biological targets, a critical factor in the design of effective pharmaceutical agents. This stereochemical specificity is further enhanced by the incorporation of a (9H-fluoren-9-yl)methoxycarbonyl group, which not only contributes to the molecule's stability but also modulates its solubility and bioavailability.
The amide and carboxylic acid functionalities in the molecule play pivotal roles in its interactions with biological systems. The amide group, derived from N-methylpentanamide, provides a hydrogen bond acceptor capability, facilitating stable interactions with protein targets. Concurrently, the carboxylic acid moiety serves as a hydrogen bond donor, enhancing the compound's ability to engage with various biological receptors. These features make the compound a versatile scaffold for designing molecules with tailored pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict and optimize the interactions of this compound with potential biological targets. Studies utilizing these techniques have highlighted its potential as an inhibitor of key enzymes involved in inflammatory pathways. The fluorenyl moiety, in particular, has been identified as a crucial pharmacophore that enhances binding affinity and selectivity towards these targets.
In vitro studies have demonstrated that this compound exhibits promising activity against enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are central to inflammatory processes. The chiral environment provided by the (2S) configuration appears to enhance the compound's ability to modulate these enzymes' active sites effectively. Additionally, preliminary toxicity studies indicate that the compound exhibits low systemic toxicity, suggesting its potential for safe therapeutic use.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and enantiomeric purity. The use of advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary-assisted reactions, has been crucial in achieving the desired stereochemical outcome. These synthetic strategies not only highlight the compound's complexity but also underscore the ingenuity involved in its development.
Current research is focused on exploring the therapeutic potential of this compound in various disease models. Preclinical studies are underway to evaluate its efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease. The combination of its structural features and observed biological activity positions it as a promising candidate for further development into novel therapeutic agents.
The role of fluorinated aromatic groups in medicinal chemistry cannot be overstated. The incorporation of a fluorenyl moiety into this compound not only enhances its physicochemical properties but also contributes to its unique pharmacological profile. Fluorene derivatives are known for their stability under physiological conditions and their ability to cross cell membranes efficiently. These attributes make them particularly valuable in designing bioavailable drugs that can reach their targets effectively.
As our understanding of biological pathways continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The compound (CAS No. 2171269-09-1) exemplifies this progress by integrating cutting-edge chemical design principles with insights from structural biology. By leveraging both experimental data and computational predictions, researchers can now develop molecules with unprecedented precision and efficacy.
The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacokinetic properties and expanding its therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential in translating laboratory findings into clinical reality. As these interdisciplinary approaches continue to mature, compounds like (CAS No. 2171269-09-1) are poised to play a pivotal role in next-generation pharmaceutical therapies.
2171269-09-1 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidopropanoic acid) Related Products
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)




